Cas no 1260759-53-2 (2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide)

2-5-Fluoro-2-(trifluoromethyl)phenylethanimidamide is a fluorinated aromatic amidine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure, featuring both fluoro and trifluoromethyl substituents, enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The amidine functional group provides a versatile handle for further chemical modifications, enabling the synthesis of heterocyclic compounds or coordination with metal catalysts. This compound’s unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, also make it suitable for studying structure-activity relationships in medicinal chemistry. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide structure
1260759-53-2 structure
Product Name:2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide
CAS No:1260759-53-2
MF:C9H8F4N2
MW:220.166835784912
CID:5776665
PubChem ID:91755527
Update Time:2025-05-20

2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetamidine
    • 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide
    • MDL: MFCD09745020
    • Inchi: 1S/C9H8F4N2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H3,14,15)
    • InChI Key: BVLPZFCBDHTLBQ-UHFFFAOYSA-N
    • SMILES: C(N)(=N)CC1=CC(F)=CC=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931689-0.05g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
0.05g
$827.0 2023-09-17
Enamine
EN300-1931689-0.1g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
0.1g
$867.0 2023-09-17
Enamine
EN300-1931689-0.25g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
0.25g
$906.0 2023-09-17
Enamine
EN300-1931689-0.5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
0.5g
$946.0 2023-09-17
Enamine
EN300-1931689-1.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
1g
$986.0 2023-06-02
Enamine
EN300-1931689-2.5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
2.5g
$1931.0 2023-09-17
Enamine
EN300-1931689-5.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
5g
$2858.0 2023-06-02
Enamine
EN300-1931689-10.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
10g
$4236.0 2023-06-02
Enamine
EN300-1931689-1g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
1g
$986.0 2023-09-17
Enamine
EN300-1931689-5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
1260759-53-2
5g
$2858.0 2023-09-17

Additional information on 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide

Comprehensive Overview of 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide (CAS No. 1260759-53-2)

The compound 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide (CAS No. 1260759-53-2) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluoro and trifluoromethyl substitution pattern, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's phenylethanimidamide backbone further enhances its versatility, allowing for diverse derivatization.

In recent years, the demand for fluorinated compounds like 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to incorporate fluorine atoms into drug candidates to improve their pharmacokinetic properties. A common query among scientists is, "How does fluorination impact the biological activity of such compounds?" Studies suggest that the electronegativity of fluorine can significantly alter binding affinities to target proteins, making 1260759-53-2 a promising scaffold for optimization.

Another area of interest is the compound's role in agrochemical innovation. With the global push for sustainable farming practices, researchers are investigating 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide as a potential precursor for novel pesticides. Its trifluoromethyl group is known to enhance lipophilicity, which can improve the penetration of active ingredients into plant tissues. This property is particularly relevant given the rising concerns about pesticide resistance and environmental impact.

From a synthetic chemistry perspective, the preparation of CAS No. 1260759-53-2 involves multi-step protocols, often requiring palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These methods are frequently discussed in academic forums, with questions like, "What are the optimal conditions for scaling up the synthesis of fluorinated amidines?" Emerging technologies, such as flow chemistry, are also being explored to streamline the production of such complex molecules.

The compound's physicochemical properties, including its solubility and stability, are critical for its practical applications. Analytical techniques like HPLC and NMR are routinely employed to characterize 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide, ensuring high purity for research use. Regulatory compliance is another hot topic, as industries seek to align with global standards like REACH and FDA guidelines. Researchers often inquire about the compound's safety profile and handling precautions, emphasizing the need for detailed material safety data sheets (MSDS).

In conclusion, 2-5-fluoro-2-(trifluoromethyl)phenylethanimidamide (CAS No. 1260759-53-2) represents a cutting-edge tool in modern chemistry. Its applications span drug development, agrochemical design, and material science, reflecting the broader trend toward fluorine-containing compounds. As innovation continues, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司